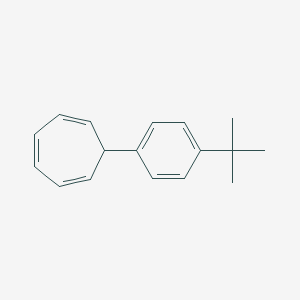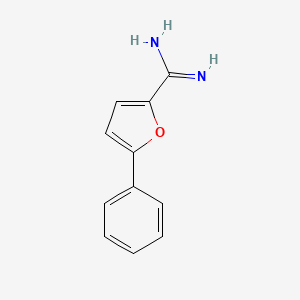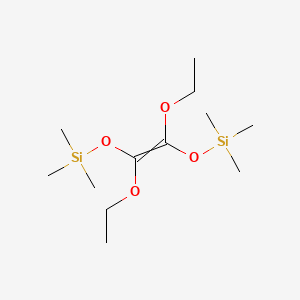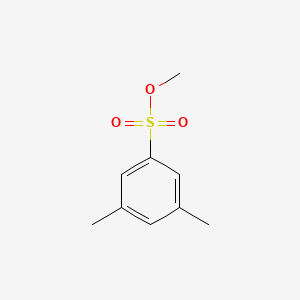
Methyl 3,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonate ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylbenzene (mesitylene) followed by esterification. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonic acid group to the benzene ring. The resulting sulfonic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the sulfonate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-donating effect of the methyl groups, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophiles such as amines or thiols can replace the sulfonate group under basic conditions.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,5-dimethylbenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying other molecules and studying reaction mechanisms .
Comparison with Similar Compounds
Methyl benzenesulfonate: Lacks the methyl groups at the 3 and 5 positions, making it less reactive in electrophilic aromatic substitution reactions.
Methyl 4-methylbenzenesulfonate: Has a single methyl group at the 4 position, resulting in different reactivity and steric effects.
Methyl 2,4,6-trimethylbenzenesulfonate: Contains three methyl groups, leading to increased steric hindrance and different chemical behavior.
Uniqueness: Methyl 3,5-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the methyl groups, which enhances its reactivity in certain chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
89762-87-8 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-7-4-8(2)6-9(5-7)13(10,11)12-3/h4-6H,1-3H3 |
InChI Key |
LVZDNXBYDRYDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


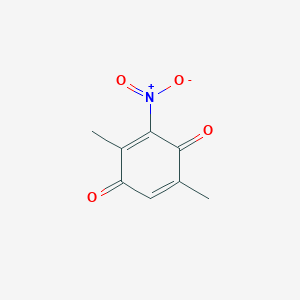
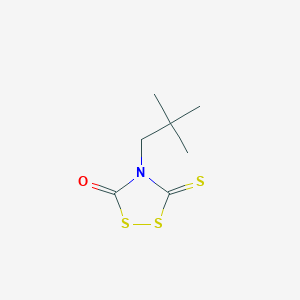
silyl}hexan-1-ol](/img/structure/B14389020.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
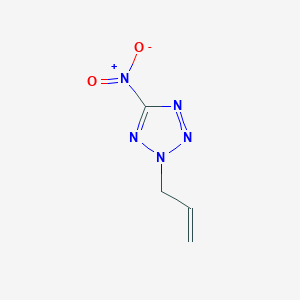



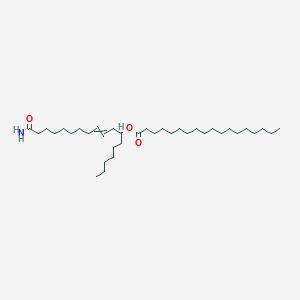
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
